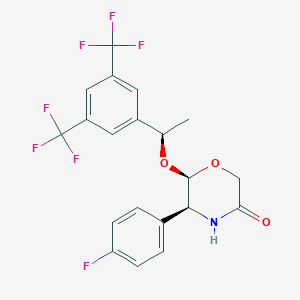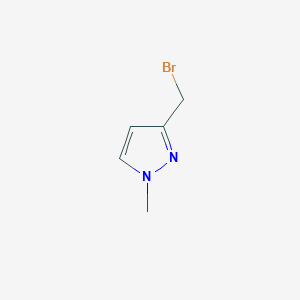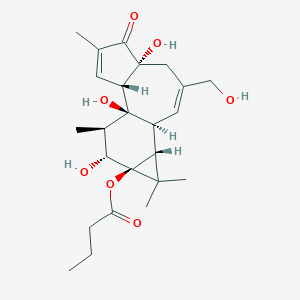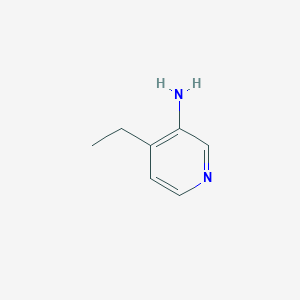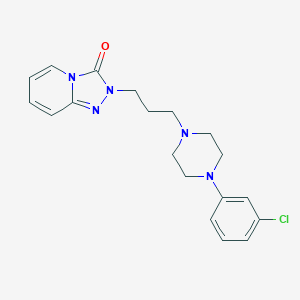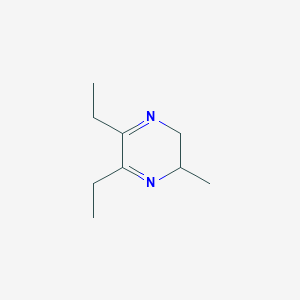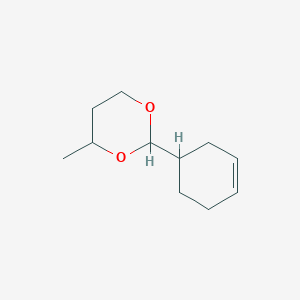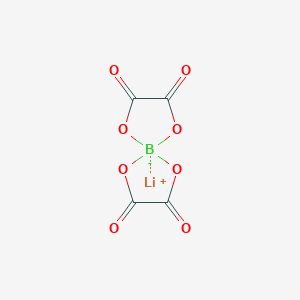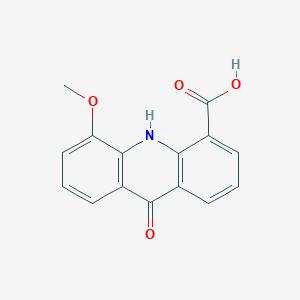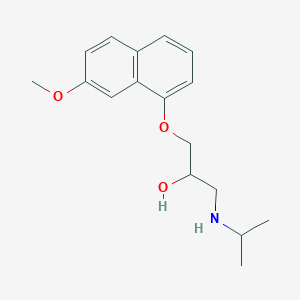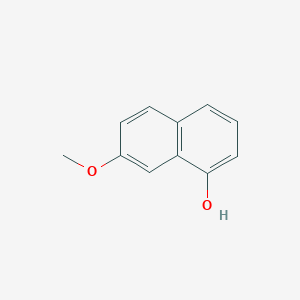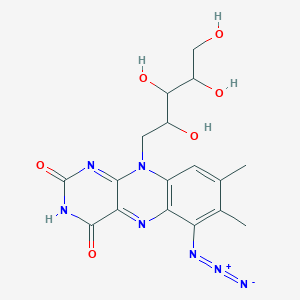
6-Azidoriboflavin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azidoriboflavin is a synthetic derivative of riboflavin, which is a water-soluble vitamin that plays a vital role in various physiological processes, including energy metabolism, cellular growth, and development. 6-Azidoriboflavin is a promising tool for studying protein-RNA interactions, which are essential for gene expression, RNA processing, and regulation.
Mechanism Of Action
6-Azidoriboflavin is incorporated into RNA molecules through base pairing with uridine residues. Upon exposure to UV light, the azide group in 6-Azidoriboflavin undergoes a photochemical reaction, resulting in the formation of a highly reactive nitrene intermediate. This intermediate can covalently crosslink with nearby amino acid residues in proteins, allowing researchers to identify RNA-binding proteins and map their binding sites.
Biochemical And Physiological Effects
6-Azidoriboflavin has been shown to have minimal effects on RNA structure and function, making it a useful tool for studying RNA-protein interactions without perturbing the system. However, it is important to note that the incorporation of 6-Azidoriboflavin into RNA molecules may affect their stability and localization.
Advantages And Limitations For Lab Experiments
The main advantage of 6-Azidoriboflavin is its high specificity and efficiency for labeling RNA molecules. It can be used to label RNA molecules in vivo, allowing researchers to study RNA-protein interactions in their natural environment. However, there are some limitations to the use of 6-Azidoriboflavin, including its potential effects on RNA stability and localization. Additionally, the use of UV light to activate the azide group in 6-Azidoriboflavin may cause damage to biological samples.
Future Directions
There are several future directions for the use of 6-Azidoriboflavin in scientific research. One area of interest is the development of new techniques for identifying RNA-binding proteins and mapping their binding sites. Another area of interest is the application of 6-Azidoriboflavin to study RNA-protein interactions in disease models, such as cancer and neurodegenerative diseases. Additionally, the development of new derivatives of 6-Azidoriboflavin with improved properties, such as increased stability and efficiency, could expand its applications in scientific research.
Conclusion:
In conclusion, 6-Azidoriboflavin is a powerful tool for studying RNA-protein interactions in vitro and in vivo. Its high specificity and efficiency for labeling RNA molecules make it a valuable tool for identifying RNA-binding proteins and mapping their binding sites. However, its potential effects on RNA stability and localization should be taken into consideration when designing experiments. With continued research and development, 6-Azidoriboflavin has the potential to provide valuable insights into the complex mechanisms of gene expression and regulation.
Synthesis Methods
The synthesis of 6-Azidoriboflavin involves the reaction of riboflavin with sodium azide in the presence of a catalyst. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques, including UV-Vis, NMR, and mass spectrometry.
Scientific Research Applications
6-Azidoriboflavin is a powerful tool for studying RNA-protein interactions in vitro and in vivo. It can be used to label RNA molecules with high specificity and efficiency, allowing researchers to track their movement and interaction with proteins. This technique can be applied to a wide range of biological systems, including bacteria, yeast, and mammalian cells.
properties
CAS RN |
101760-83-2 |
|---|---|
Product Name |
6-Azidoriboflavin |
Molecular Formula |
C17H19N7O6 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
6-azido-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H19N7O6/c1-6-3-8-12(11(7(6)2)22-23-18)19-13-15(20-17(30)21-16(13)29)24(8)4-9(26)14(28)10(27)5-25/h3,9-10,14,25-28H,4-5H2,1-2H3,(H,21,29,30) |
InChI Key |
IPZATODYBIFHSN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |
synonyms |
6-azidoriboflavin 6-N3-riboflavin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



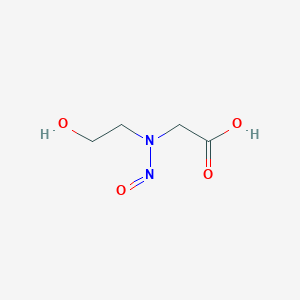
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)
